

Sample preparation for DCHP analysis in polymer matrices

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Compound of Interest		
Compound Name:	Dicyclohexyl phthalate	
Cat. No.:	B1670489	Get Quote

Application Note: DCHP-001

Topic: Sample Preparation for **Dicyclohexyl Phthalate** (DCHP) Analysis in Polymer Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicyclohexyl phthalate (DCHP) is a commonly used plasticizer in a variety of polymer matrices to enhance flexibility and durability. Its applications range from food packaging and medical devices to consumer goods.[1] Due to its potential for migration from the polymer matrix into contacting substances, accurate and reliable quantification of DCHP is crucial for quality control, safety assessment, and regulatory compliance.[2][3][4] Phthalates are not chemically bound to the polymer and can be extracted using appropriate solvents.[2] This application note provides detailed protocols for the sample preparation of polymers for DCHP analysis using solvent extraction, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Data Presentation: Quantitative Analysis of Phthalate Migration

The migration of plasticizers like DCHP is influenced by factors such as the polymer type, the nature of the contacting medium (food simulant), temperature, and contact duration.[5] While extensive quantitative data specifically for DCHP migration is not readily available across all



polymer types and conditions, the following table summarizes representative migration data for various phthalates from different polymer matrices into food simulants. This data provides a comparative overview of phthalate migration behavior.

Polymer Matrix	Phthalate	Food Simulant	Temperat ure (°C)	Duration (days)	Migration Level	Referenc e
PVC	DEHP	Water	40	10	0.15 mg/kg	[5]
PVC	DEHP	3% Acetic Acid	40	10	0.25 mg/kg	[5]
PVC	DEHP	10% Ethanol	40	10	0.80 mg/kg	[5]
PVC	DEHP	50% Ethanol	40	10	5.50 mg/kg	[5]
PVC	DEHP	Olive Oil	40	10	17.5 mg/kg	[5]
HIPS	Styrene	50% Ethanol	60	50	< 1%	[6]
GPPS	Styrene	50% Ethanol	60	50	< 1%	[6]

Note: The data presented are for illustrative purposes and may not be directly representative of DCHP migration. It is recommended to perform specific migration studies for the polymer and conditions of interest. The overall migration limit for substances from food contact materials is typically 60 mg/kg of food.[5]

Experimental Protocols Sample Preparation: Solvent Extraction

This protocol describes the extraction of DCHP from polymer matrices.

3.1.1. Materials and Reagents

• Polymer sample (e.g., PVC, PE, PP)



- Solvents: Tetrahydrofuran (THF), Ethanol, n-Hexane, Acetone, Methylene Chloride (Pesticide or HPLC grade)
- Glass vials with solvent-resistant caps
- Analytical balance
- Grinder or cutting tool
- Ultrasonic bath
- Vortex mixer
- Syringe filters (0.45 μm, PTFE)
- Glass pipettes and syringes[7]

3.1.2. Protocol for PVC Dissolution/Precipitation

This method is suitable for polymers that are soluble in a specific solvent, such as PVC in THF.

- Sample Comminution: Cut or grind the polymer sample into small pieces (less than 2 mm).
- Weighing: Accurately weigh approximately 0.5 1.0 g of the comminuted polymer sample into a clean glass vial.
- Dissolution: Add 10 mL of THF to the vial to dissolve the PVC sample. Vortex for 1 minute to ensure complete dissolution.
- Precipitation: Add 10 mL of ethanol to the solution to precipitate the PVC polymer.
- Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated polymer.
- Extraction: Carefully decant the supernatant containing the extracted DCHP into a clean glass vial.



 \bullet Filtration: Filter the supernatant through a 0.45 μm PTFE syringe filter into a clean vial for analysis.

3.1.3. Protocol for Ultrasonic-Assisted Solvent Extraction

This method is suitable for a broader range of polymers, including PE and PP.

- Sample Comminution: Cut or grind the polymer sample into small pieces (less than 2 mm).
- Weighing: Accurately weigh approximately 1.0 g of the comminuted polymer sample into a clean glass vial.
- Solvent Addition: Add 10 mL of a suitable extraction solvent or solvent mixture. A 1:1 mixture of n-hexane and acetone is a good starting point.[2] Methylene chloride can also be used.[8]
- Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes at room temperature.[9]
- Extraction: After sonication, vortex the sample for 1 minute.
- Separation: Allow the polymer to settle.
- Filtration: Carefully decant and filter the solvent extract through a $0.45~\mu m$ PTFE syringe filter into a clean vial for analysis.

Optional: Solid-Phase Extraction (SPE) Cleanup

For complex matrices or when low detection limits are required, an SPE cleanup step can be employed to remove interfering compounds.[4][10][11]

3.2.1. Materials

- SPE cartridge (e.g., C18, polymeric sorbent)[4]
- Conditioning solvents (e.g., Methanol)
- Elution solvent (e.g., Acetonitrile)



SPE manifold

3.2.2. Protocol

- Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[12]
- Loading: Load the filtered polymer extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
- Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
- Elution: Elute the DCHP from the cartridge with 5 mL of a strong solvent like acetonitrile into a clean collection tube.
- Concentration: The eluate can be concentrated under a gentle stream of nitrogen if necessary and reconstituted in the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Instrumental Analysis

3.3.1. GC-MS Analysis

- Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
- Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.
- Injector Temperature: 280 °C.
- Oven Program: Start at 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.



Detection: Full scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM)
mode for quantification. The characteristic ion for DCHP is m/z 149.

3.3.2. HPLC Analysis

- Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).[13]
- Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 85:15 v/v) or acetonitrile and water.[13][14]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 20 μL.
- Detection: UV detection at 230 nm.[13]

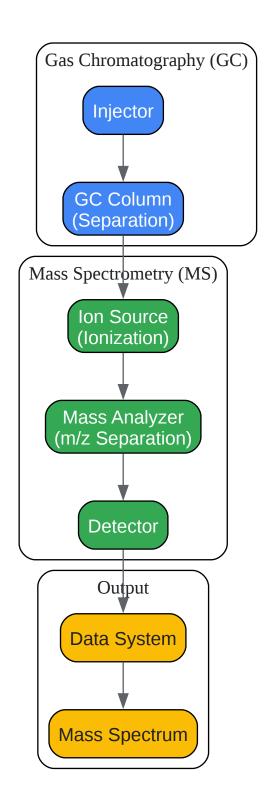
Mandatory Visualizations



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Caption: Experimental workflow for DCHP analysis in polymers.





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Caption: GC-MS analysis signaling pathway.



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